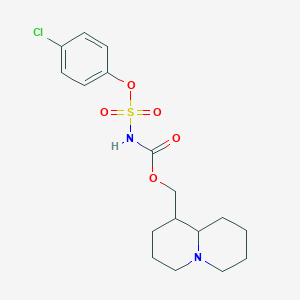![molecular formula C18H18FNO4 B4299353 3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4299353.png)
3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID
概要
説明
3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a benzoyl group substituted with a fluorine atom and an ethoxyphenyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenol, an electrophilic aromatic substitution reaction can introduce the ethoxy group.
Introduction of the Fluorobenzoyl Group: The intermediate can undergo Friedel-Crafts acylation with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Propanoic Acid Backbone: The final step involves the reaction of the intermediate with a suitable propanoic acid derivative under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 2-fluorobenzoic acid.
Reduction: Formation of 2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology
Research may explore its interactions with biological molecules, potential as a ligand in biochemical assays, or its effects on cellular processes.
Medicine
Industry
In industrial settings, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
- 3-(4-methoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid
- 3-(4-ethoxyphenyl)-3-[(2-chlorobenzoyl)amino]propanoic acid
- 3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]butanoic acid
Uniqueness
The unique combination of the ethoxyphenyl and fluorobenzoyl groups in 3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID can confer distinct chemical properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-2-24-13-9-7-12(8-10-13)16(11-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNCHBKOOGMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B4299270.png)
![3-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299275.png)
![3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4299290.png)

![3-(CYCLOHEXYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299304.png)
![METHYL 3-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-2-OXOPROPANOATE](/img/structure/B4299313.png)
![3-[(2,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299319.png)
![3-(2-PHENOXYACETAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299335.png)
![3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4299336.png)
![3-{[(4-Fluorophenyl)acetyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B4299340.png)
![3-(4-ETHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4299361.png)



